2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Description
Historical Context and Development of Tetrahydroisoquinoline Derivatives
The tetrahydroisoquinoline (THIQ) scaffold has been a cornerstone of heterocyclic chemistry since the early 20th century. The foundational Pictet–Spengler reaction, first reported in 1911, enabled the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives by condensing β-arylethylamines with carbonyl compounds. This reaction laid the groundwork for exploring THIQ-based structures, which gained prominence due to their presence in natural alkaloids like morphine and papaverine. The introduction of sulfonyl groups to the THIQ core, as seen in 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, represents a modern advancement aimed at enhancing pharmacological properties. Early synthetic efforts focused on simple substitutions, but recent methodologies, such as microwave-assisted and photocatalytic reactions, have enabled precise functionalization at the benzylic position.
Classification and Nomenclature Systems
This compound (CAS: 1018288-47-5) is classified under the broader category of sulfonamide-containing tetrahydroisoquinolines. Its IUPAC name derives from the THIQ backbone, where:
- Position 2 : A propylsulfonyl group (-SO₂-C₃H₇) is attached.
- Position 7 : An amine (-NH₂) substituent is present.
The molecular formula is C₁₂H₁₈N₂O₂S , with a molar mass of 254.35 g/mol . The compound’s structure integrates a partially saturated isoquinoline ring, which confers rigidity and influences its electronic properties. Nomenclature follows IUPAC guidelines, prioritizing the numbering of the THIQ core and specifying substituents in descending order of priority.
Significance in Heterocyclic Chemistry Research
The THIQ scaffold’s significance lies in its versatility as a privileged structure in drug discovery. Its conformational rigidity and ability to interact with biological targets make it a valuable template for designing enzyme inhibitors and receptor modulators. The addition of a sulfonamide group enhances hydrogen-bonding capabilities and metabolic stability, as demonstrated in antimicrobial and antiviral agents. For example, N-sulfonyl-THIQ derivatives exhibit improved selectivity for dopamine D3 receptors compared to earlier analogs. Furthermore, the compound’s sulfonyl moiety enables participation in nucleophilic substitution reactions , facilitating diversification into libraries for high-throughput screening.
Current Scientific Literature Overview
Recent studies highlight innovative synthetic and functionalization strategies for THIQ derivatives:
- Synthetic Methodologies :
- Pharmacological Applications :
- Structural Diversification :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂S | |
| Molar Mass | 254.35 g/mol | |
| CAS Registry Number | 1018288-47-5 | |
| Key Functional Groups | Sulfonamide, THIQ core, amine |
Properties
IUPAC Name |
2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRDKCYVZWFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core:
Introduction of the Propylsulfonyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Sulfides and secondary amines.
Substitution: Various N-substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The table below compares key structural features and molecular properties of 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with similar compounds:
| Compound Name | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Propylsulfonyl (-SO₂-C₃H₇) | C₁₂H₁₈N₂O₂S | ~254.07 | Sulfonyl group enhances polarity and acidity |
| 7-Amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4) | Hydrogen (-H) | C₉H₁₂N₂ | 148.20 | Simplest analog; lacks substituents at C2 |
| 2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (Ev1) | Cyclopropanecarbonyl (-CO-C₃H₅) | C₁₂H₁₄N₂O | 202.25 | Carbonyl group introduces moderate polarity |
| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 72299-68-4) | Methyl (-CH₃) | C₁₀H₁₄N₂ | 162.23 | Small alkyl group; increases lipophilicity |
Key Observations:
- Lipophilicity : The methyl-substituted analog (CAS 72299-68-4) is more lipophilic, favoring membrane permeability, whereas the sulfonyl group in the target compound may improve aqueous solubility .
- Steric Impact : The cyclopropanecarbonyl group (Ev1) introduces a rigid, planar structure that could restrict conformational flexibility compared to the linear propylsulfonyl chain .
Similarity Analysis
Using structural similarity algorithms (e.g., Tanimoto coefficients), the following analogs exhibit high similarity to the target compound:
- 7-Amino-1,2,3,4-tetrahydroisoquinoline (Similarity: 0.97): Retains the core tetrahydroisoquinoline structure but lacks substituents at C2 .
- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (Similarity: 1.00): Structural similarity arises from the shared C7-amine and tetrahydroisoquinoline backbone, but the methyl group at C2 reduces electronic complexity .
Hypothetical Pharmacological Implications
While direct pharmacological data are unavailable, inferences can be drawn from structural analogs:
- Amine Position: The C7-amine is critical for hydrogen bonding, as seen in analogs like 1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 72299-67-3), which likely interacts with acidic residues in binding pockets .
Scientific Research Applications
Therapeutic Potential
Research indicates that 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine may exhibit neuroprotective properties, making it a candidate for treating neurological disorders such as:
- Alzheimer's Disease : Studies suggest that compounds with similar structures can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
- Parkinson's Disease : Its mechanism may involve modulation of neurotransmitter systems and protection against oxidative stress.
Case Studies
- Neuroprotection : A study demonstrated that derivatives of tetrahydroisoquinolines showed significant neuroprotective effects in cellular models exposed to neurotoxins.
- Antidepressant Activity : Research has indicated that certain tetrahydroisoquinoline derivatives possess antidepressant-like effects in animal models by interacting with serotonin receptors.
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific functionalities. Its sulfonyl group enhances reactivity and can be utilized in various chemical transformations such as:
- Oxidation Reactions : Leading to sulfone derivatives.
- Substitution Reactions : Allowing for the introduction of new functional groups.
Material Science
In material science, this compound is explored for developing new materials with enhanced properties such as:
- Stability : The sulfonyl group can improve thermal and chemical stability.
- Reactivity : Potential applications in catalysis due to its unique electronic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as sulfonyl-substituted amines and aromatic aldehydes. For example, analogous compounds like 7-methoxy derivatives are synthesized via cyclization under acidic or basic conditions . Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) critically affect regioselectivity and yield. Statistical experimental design (e.g., factorial or response surface methods) can optimize conditions, reducing trial-and-error approaches .
Q. How can researchers characterize the molecular structure and physicochemical properties of this compound?
- Methodological Answer : Use spectroscopic techniques (NMR, IR, MS) for structural elucidation. Computational tools (e.g., quantum chemical calculations) validate molecular geometry and electronic properties . Physicochemical parameters (logP, pKa) can be predicted via software like MarvinSuite or experimentally determined using HPLC and titration . PubChem-derived data for similar tetrahydroisoquinoline analogs (e.g., molecular weight 190.24 g/mol) provide benchmarks .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or radioligand binding assays. For example, tetrahydroisoquinoline derivatives are tested for neuroactivity or antimicrobial properties. Dose-response curves and IC50 values should be calculated with software like GraphPad Prism, ensuring statistical rigor .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations map reaction coordinates and transition states. Tools like Gaussian or ORCA model sulfonylation and cyclization steps, identifying energetically favorable pathways . Machine learning algorithms (e.g., neural networks) trained on reaction databases (Reaxys) can propose novel routes and catalysts .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer : Cross-validate experimental results with orthogonal assays (e.g., SPR vs. cell-based assays). Molecular dynamics simulations assess ligand-receptor binding kinetics, explaining discrepancies between in silico predictions and empirical data . Meta-analyses of published analogs (e.g., 6-chloro-2-methyl derivatives) may highlight structural determinants of activity .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate sulfonylated products from byproducts. Process parameters (pH, pressure) are optimized using design of experiments (DoE), aligning with CRDC subclass RDF2050104 guidelines . Pilot-scale reactors with real-time monitoring (HPLC-MS) ensure reproducibility .
Q. What toxicological profiling methods are recommended for early-stage safety assessment?
- Methodological Answer : Perform Ames tests for mutagenicity and zebrafish embryo toxicity assays. Compare results with structurally related compounds (e.g., 2,2,4-trimethyl-1H-quinolin-7-amine) to identify toxicity trends . High-throughput screening (HTS) platforms automate dose-dependent cytotoxicity measurements .
Data Management and Optimization
Q. How do chemical software tools enhance experimental design and data integrity?
- Methodological Answer : Tools like Schrödinger Suite or ChemAxon enable virtual screening of reaction conditions, minimizing lab trials . Blockchain-based platforms (e.g., LabArchives) ensure data traceability and encryption, complying with CRDC standards for process control (RDF2050108) .
Q. What statistical methods address variability in synthetic yield across batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
